Product packaging for 6-Ethynyl-4,4-dimethylthiochroman(Cat. No.:CAS No. 118292-06-1)

6-Ethynyl-4,4-dimethylthiochroman

Cat. No.: B053520
CAS No.: 118292-06-1
M. Wt: 202.32 g/mol
InChI Key: KVHNVHGCQWNGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Ethynyl-4,4-dimethylthiochroman is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and chemical biology research. This compound features a thiochroman scaffold, a privileged structure in drug discovery known for its presence in biologically active molecules, which is further functionalized with a terminal ethynyl group at the 6-position. The ethynyl moiety serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click chemistry" reactions, enabling researchers to efficiently conjugate the core structure to azide-containing biomarkers, fluorophores, or solid supports. This makes it an invaluable building block for the synthesis of targeted chemical libraries, activity-based probes, and bioconjugates. The 4,4-dimethyl substitution enhances the conformational stability of the thiopyran ring, potentially influencing its binding affinity and metabolic profile. Researchers utilize this compound primarily to develop and study novel modulators for various biological targets, particularly in the exploration of sulfur-containing heterocycles' role in protein-ligand interactions. It is strictly for use in laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14S B053520 6-Ethynyl-4,4-dimethylthiochroman CAS No. 118292-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14S/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-14-12/h1,5-6,9H,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHNVHGCQWNGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=C1C=C(C=C2)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448804
Record name 6-Ethynyl-4,4-dimethylthiochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118292-06-1
Record name 6-Ethynyl-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118292-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethynyl-4,4-dimethylthiochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzothiopyran, 6-ethynyl-3,4-dihydro-4,4-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Ethynyl-4,4-dimethylthiochroman: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Ethynyl-4,4-dimethylthiochroman, a key intermediate in the preparation of various pharmaceutical compounds.[1] The document details a well-established synthetic pathway, including experimental protocols and quantitative data for each step.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the reaction of thiophenol with 1-bromo-3-methyl-2-butene. The resulting sulfide undergoes an intramolecular cyclization to form the core thiochroman structure. Subsequent Friedel-Crafts acylation introduces an acetyl group at the 6-position, which is then converted to the desired ethynyl functionality. An alternative, though less detailed in the literature, involves a Sonogashira coupling of a 6-halogenated or 6-triflated 4,4-dimethylthiochroman with a protected acetylene.

This guide will focus on the more thoroughly documented route proceeding via the 6-acetyl intermediate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 118292-06-1[2][3]
Molecular Formula C₁₃H₁₄S[2]
Molecular Weight 202.32 g/mol [2]
Appearance Colorless to pale yellow solid[2]
Melting Point 69-72 °C[2]
Boiling Point 299 °C[2]
Flash Point 128 °C[2]

Table 2: Reaction Yields and Key Spectroscopic Data

StepProductYield¹H NMR Data (CDCl₃, 250 MHz)Reference
1Phenyl-3-methylbut-2-enyl sulfideNot specifiedNot available[4]
24,4-dimethylthiochromanNot specifiedNot available[4]
36-Acetyl-4,4-dimethylthiochromanNot specifiedNot available[4]
43-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-alNot specifiedNot available[4]
5This compound 85% (for a related reaction)δ 1.35 (s, 6H), 1.95 (m, 2H), 3.05 (m, 2H), 3.15 (s, 1H), 7.13 (d, J=8.6 Hz, 1H), 7.58 (dd, J=8.6, 2.0 Hz, 1H), 7.99 (d, J=2.0 Hz, 1H)[4][5]

Experimental Protocols

The following protocols are adapted from established synthetic procedures.[4]

Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide
  • To a suitable reaction vessel, add thiophenol, a strong base (e.g., sodium hydroxide) in equimolar amounts, and a solvent mixture of ethylene dichloride (EDC) and methanol.

  • Heat the mixture to reflux.

  • Add 1-bromo-3-methyl-2-butene in an equimolar amount to the refluxing mixture.

  • Continue refluxing for approximately 8 to 12 hours.

  • After cooling, the product, phenyl-3-methylbut-2-enyl sulfide, will be present in the EDC layer. This solution can be used directly in the next step without further purification.

Step 2: Synthesis of 4,4-dimethylthiochroman
  • To the EDC solution containing phenyl-3-methylbut-2-enyl sulfide from the previous step, add phosphorous pentoxide and orthophosphoric acid.

  • Heat the reaction mixture to reflux with stirring for 8 to 12 hours to facilitate the intramolecular cyclization.

  • Upon completion, the resulting 4,4-dimethylthiochroman is contained within the EDC layer and can be carried forward without purification.

Step 3: Synthesis of 6-Acetyl-4,4-dimethylthiochroman
  • To the EDC solution of 4,4-dimethylthiochroman, add acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

  • Stir the reaction mixture for 30 minutes to 3 hours at a temperature between -10 °C and 10 °C.

  • Quench the reaction. The product, 6-acetyl-4,4-dimethylthiochroman, will be in the EDC layer and can be used in the subsequent step without further purification.

Step 4: Synthesis of 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al
  • In a separate vessel, cool dimethylformamide (DMF) to between -5 °C and 0 °C.

  • Slowly add phosphorus oxychloride to the cooled DMF.

  • To this Vilsmeier reagent, add the 6-acetyl-4,4-dimethylthiochroman from the previous step.

  • Allow the reaction to proceed for 8 to 10 hours at a temperature between 10 °C and 15 °C.

  • Quench the reaction by adding the mixture to cold water containing sodium acetate.

Step 5: Synthesis of this compound
  • Prepare a solution of sodium hydroxide in water and heat it to 80-90 °C.

  • To the hot sodium hydroxide solution, add a solution of 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al in 1,4-dioxane dropwise with vigorous stirring.

  • Maintain the reaction temperature at 80-90 °C for approximately 2 hours.

  • After cooling, the crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield this compound.

Synthetic Pathway Diagram

Synthesis_of_6_Ethynyl_4_4_dimethylthiochroman thiophenol Thiophenol reagent1 NaOH, EDC/MeOH, Reflux thiophenol->reagent1 bromo_butene 1-Bromo-3-methyl-2-butene bromo_butene->reagent1 sulfide Phenyl-3-methylbut-2-enyl sulfide reagent2 P₂O₅, H₃PO₄, Reflux sulfide->reagent2 thiochroman 4,4-Dimethylthiochroman reagent3 Acetyl Chloride, AlCl₃, EDC thiochroman->reagent3 acetyl_thiochroman 6-Acetyl-4,4-dimethylthiochroman reagent4 POCl₃, DMF acetyl_thiochroman->reagent4 propenal 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al reagent5 NaOH, H₂O/Dioxane propenal->reagent5 final_product This compound reagent1->sulfide reagent2->thiochroman reagent3->acetyl_thiochroman reagent4->propenal reagent5->final_product

Caption: Synthetic pathway for this compound.

Alternative Synthetic Approach: Sonogashira Coupling

An alternative and potentially more convergent route to this compound involves the Sonogashira coupling of a suitable precursor with a protected alkyne. Commercially available 6-Bromo-4,4-dimethylthiochroman serves as an ideal starting material for this approach.

The general workflow for this alternative synthesis is depicted below.

Sonogashira_Coupling_Pathway bromo_thiochroman 6-Bromo-4,4-dimethylthiochroman reagent1 Pd Catalyst, Cu(I) cocatalyst, Base bromo_thiochroman->reagent1 tms_acetylene Trimethylsilylacetylene tms_acetylene->reagent1 silylated_product 6-(Trimethylsilylethynyl)-4,4-dimethylthiochroman reagent2 Base (e.g., K₂CO₃), MeOH silylated_product->reagent2 final_product This compound reagent1->silylated_product reagent2->final_product

Caption: Sonogashira coupling route to this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures.

References

An In-depth Technical Guide to 6-Ethynyl-4,4-dimethylthiochroman: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 6-Ethynyl-4,4-dimethylthiochroman, a key intermediate in medicinal chemistry.[] The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's structure, physicochemical properties, synthesis protocols, and characterization data.

Compound Identity and Structure

This compound is a heterocyclic organic compound belonging to the thiochroman class.[2] Its structure features a thiochroman core substituted with two methyl groups at the 4-position and an ethynyl group at the 6-position. This unique combination of a rigid sulfur-containing ring and a reactive ethynyl group makes it a valuable scaffold for synthesizing bioactive molecules.[2]

Chemical Structure:

  • IUPAC Name: 6-ethynyl-4,4-dimethylthiochromane

  • CAS Number: 118292-06-1[3]

  • Molecular Formula: C₁₃H₁₄S[3]

  • Molecular Weight: 202.32 g/mol [3]

Physicochemical and Spectroscopic Properties

The compound is typically a white to off-white or pale yellow crystalline solid at room temperature.[2] It is stable under ambient conditions and should be stored in a dry, refrigerated environment (2-8°C).[2] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
AppearanceOff-white to light-yellow powder or crystals
Melting Point69-72°C[4]
Boiling Point299°C[4]
Density1.09 g/cm³[4]
Flash Point128°C[][4]
Refractive Index1.597[4]
LogP3.44130[4]
Purity>95% - 98%[]

Synthesis Protocol

The synthesis of this compound is achieved through multi-step organic reactions. A general procedure involves the conversion of a suitable precursor, followed by purification using column chromatography.[5]

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: A solution of the starting material, 6-bromo-4,4-dimethylthiochroman (or a similar halogenated precursor), is prepared in a suitable solvent such as N,N-dimethylformamide (DMF) in a reaction vessel. The system is cooled to -20°C under an inert atmosphere.[5]

  • Intermediate Formation: Phosphorus trichloride is added slowly to the stirred solution, and the reaction is allowed to proceed for 1 hour.[5] Note: While the provided source mentions this step, a more common route for ethynylation is a Sonogashira coupling, suggesting this may be part of a different synthesis pathway or an intermediate activation step.

  • Ethynylation (Sonogashira Coupling): The activated thiochroman precursor is reacted with an ethynyl source, such as trimethylsilylacetylene, in the presence of a palladium-copper catalyst system. This is a standard method for forming carbon-carbon bonds between aryl halides and terminal alkynes.

  • Workup: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with saturated sodium chloride solution and deionized water.[5]

  • Purification: The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.[5]

  • Chromatography: The resulting crude solid is purified by column chromatography on silica gel, using a hexane/ethyl acetate (9:1) eluent system. This yields the target product, this compound, as an oil or solid.[5]

Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Precursor in DMF (-20°C) B Add Reagents (e.g., Pd/Cu Catalyst, Ethynyl Source) A->B C Stir under Inert Atmosphere B->C D Dilute with Ethyl Acetate C->D E Wash with Sat. NaCl & H₂O D->E F Dry Organic Phase (Na₂SO₄) E->F G Concentrate under Vacuum F->G H Column Chromatography (Silica, Hexane:EtOAc 9:1) G->H I Pure 6-Ethynyl-4,4- dimethylthiochroman H->I

Caption: Flowchart of the synthesis, workup, and purification process.

Characterization Data

The structural identity and purity of this compound are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Further analysis can be performed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6]

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive structural confirmation. The chemical shifts and coupling constants are consistent with the assigned structure.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: A small amount of the purified compound is dissolved in deuterated chloroform (CDCl₃).

  • Data Acquisition: The ¹H NMR spectrum is recorded on a 250 MHz spectrometer.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Characterization Data (250 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJ (Hz)
1.35singlet (s)6H2 x -CH₃ at C4-
1.95multiplet (m)2H-CH₂- at C3-
3.05multiplet (m)2H-S-CH₂- at C2-
3.15singlet (s)1HAcetylenic -C≡C-H-
7.13doublet (d)1HAromatic C-H8.6
7.58doublet of doublets (dd)1HAromatic C-H8.6, 2.0
7.99doublet (d)1HAromatic C-H2.0
Data sourced from ChemicalBook.[5]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its primary application is as a key intermediate for Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis and acne.[][7] Furthermore, the ethynyl group is highly versatile and can be used in reactions like the Sonogashira coupling to synthesize novel benzimidazole derivatives, which have been investigated for anti-bacterial, anti-asthmatic, and anti-diabetic activities.[]

Application in Sonogashira Coupling

G Application in Bioactive Molecule Synthesis cluster_reaction Sonogashira Coupling A 6-Ethynyl-4,4- dimethylthiochroman C Pd(PPh₃)₂Cl₂ CuI, Base (e.g., TEA) A->C B Aryl Halide (e.g., Bromobenzimidazole derivative) B->C D Novel Bioactive Molecule (e.g., Benzimidazole Derivative) C->D

Caption: Use of the compound in Sonogashira coupling reactions.

References

Technical Guide: Chemical Properties and Applications of 6-Ethynyl-4,4-dimethylthiochroman (CAS No. 118292-06-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of the compound with CAS number 118292-06-1, identified as 6-Ethynyl-4,4-dimethylthiochroman. This heterocyclic compound serves as a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various bioactive molecules.[1][2] This document consolidates available data on its physicochemical characteristics, provides a detailed synthetic protocol, and outlines methodologies for evaluating the biological activities of its derivatives.

Synonyms: 6-Ethynyl-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran, 4,4-Dimethyl-6-ethynylthiochroman, Tazarotene Impurity 5.[1]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The compound typically appears as a white to off-white or light-yellow solid or crystalline powder.[1][2] It is stable under ambient conditions and should be stored in a dry environment at 2-8°C.[1]

PropertyValueReference
CAS Number 118292-06-1[1][2]
Molecular Formula C₁₃H₁₄S[1][3]
Molecular Weight 202.32 g/mol [2][3]
IUPAC Name 6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene[4]
Appearance White to off-white solid; Off-white to light-yellow to yellow powder or crystals[1][2]
Melting Point 69-72 °C[5][6]
Boiling Point 299 °C[5][6]
Density 1.09 g/cm³[5][6]
Flash Point 128 °C[6]
Solubility Information not widely specified, but likely exhibits limited solubility in common organic solvents.[1]
Storage Temperature 2-8°C, sealed in dry conditions.[1][2]

Synthesis and Logic

This compound is a synthetic compound, not found in nature.[1] Its synthesis is a key step in the development of more complex molecules. The compound is notably used as an intermediate in the preparation of Tazarotene, a third-generation topical retinoid.[4] Furthermore, it serves as a crucial building block in Sonogashira coupling reactions to produce novel benzimidazole derivatives.[4]

The following diagram illustrates the pivotal role of this compound as a synthetic intermediate.

G A Starting Materials (e.g., 4,4-dimethylthiochroman-6-carbaldehyde) B This compound (CAS: 118292-06-1) A->B Synthesis C Sonogashira Coupling B->C Reactant E Other Synthetic Pathways B->E Intermediate D Biologically Active Benzimidazole Derivatives C->D Product F Tazarotene & Other Pharmaceutical Agents E->F Product

Synthetic utility of this compound.
Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound from a precursor compound.[5][7]

Materials:

  • Precursor compound (e.g., 4,4-dimethyl-6-formylthiochroman) (10.0 g, 45.87 mmol)

  • N,N-dimethylformamide (DMF) (150 mL)

  • Phosphorus trichloride (4.0 mL, 45.87 mmol)

  • Ethyl acetate (200 mL)

  • Saturated sodium chloride solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Hexane

  • Column chromatography setup (Silica gel)

Procedure:

  • Dissolve the starting compound (10.0 g, 45.87 mmol) in N,N-dimethylformamide (150 mL).

  • Cool the reaction mixture to -20°C.

  • Slowly add phosphorus trichloride (4.0 mL, 45.87 mmol) to the stirred solution.

  • Continue stirring the reaction for 1 hour at -20°C.

  • Upon reaction completion (monitored by TLC), dilute the crude product with ethyl acetate (200 mL).

  • Wash the organic layer sequentially with saturated sodium chloride solution and deionized water.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate by removing the solvent via vacuum evaporation.

  • Purify the resulting solid by column chromatography using a hexane/ethyl acetate (9:1) eluent system to yield the target product.[5][7]

Product Characterization (¹H NMR):

  • ¹H NMR (250 MHz, CDCl₃) δ: 1.35 (6H, s), 1.95 (2H, m), 3.05 (2H, m), 3.15 (1H, s), 7.13 (1H, d, J = 8.6 Hz), 7.58 (1H, dd, J = 8.6, 2.0 Hz), 7.99 (1H, d, J = 2.0 Hz).[5][7]

Biological Activity and Applications

While there is limited information on the direct biological activity or signaling pathway of this compound itself, its significance lies in its role as a scaffold for developing bioactive molecules.[1] Derivatives synthesized using this compound have demonstrated potential therapeutic applications.

A notable study reported the synthesis of novel N-substituted benzimidazole derivatives utilizing this compound. These derivatives were screened for and exhibited moderate in vitro anti-bacterial, anti-asthmatic, and anti-diabetic properties.[4]

The following workflow outlines the process from synthesis to biological screening of these derivatives.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening A This compound C Sonogashira Coupling A->C B Benzimidazole Precursor B->C D Novel Benzimidazole Derivatives C->D E Anti-bacterial Assay D->E Test Compound F Anti-asthmatic Assay D->F Test Compound G Anti-diabetic Assay D->G Test Compound H Biological Activity Data E->H F->H G->H

Workflow from synthesis to biological evaluation.

Experimental Protocols for Biological Assays

The following sections detail generalized, standard in vitro protocols for assessing the types of biological activities reported for derivatives of this compound.

Anti-bacterial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Resazurin solution (optional, as a growth indicator).

Procedure:

  • Dispense the growth medium into all wells of a 96-well plate.

  • Create a serial two-fold dilution of the test compound across the wells, leaving positive (bacteria, no compound) and negative (medium only) control wells.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-diabetic Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

  • Test compound dissolved in buffer or DMSO.

  • α-Glucosidase from Saccharomyces cerevisiae.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Phosphate buffer (e.g., 100 mM, pH 6.8).

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction.

  • 96-well microtiter plate.

  • Plate reader.

  • Acarbose as a positive control.

Procedure:

  • Add the test compound solution, phosphate buffer, and α-glucosidase solution to the wells of a 96-well plate.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate again at 37°C for 20 minutes.

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a plate reader.

  • Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-asthmatic Activity: Mast Cell Stabilization Assay

This in vitro model assesses the ability of a compound to prevent the degranulation of mast cells, a key event in the allergic asthmatic response.

Materials:

  • Rat basophilic leukemia (RBL-2H3) cells or other suitable mast cell line.

  • Cell culture medium (e.g., MEM) with supplements.

  • Dinitrophenyl-human serum albumin (DNP-HSA) as an antigen.

  • Anti-DNP IgE antibody for sensitization.

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate for β-hexosaminidase.

  • Lysis buffer (e.g., Triton X-100).

  • Cromolyn sodium or Ketotifen as a positive control.

Procedure:

  • Seed mast cells in a 24-well plate and sensitize them overnight with anti-DNP IgE.

  • Wash the cells to remove unbound IgE and then pre-incubate them with various concentrations of the test compound for 1-2 hours.

  • Induce degranulation by challenging the cells with the DNP-HSA antigen.

  • After incubation (e.g., 30-60 minutes), collect the supernatant.

  • Lyse the remaining cells in the wells to measure the total β-hexosaminidase content.

  • Quantify the β-hexosaminidase activity in both the supernatant and the cell lysate by adding the substrate and measuring the absorbance at 405 nm.

  • Calculate the percentage of degranulation inhibition by comparing the enzyme release in treated cells to untreated (control) cells.

Safety and Handling

Limited toxicological data is available for this compound. As with many organic sulfur compounds, it may cause mild to moderate irritation upon skin or eye contact. Inhalation of dust may lead to respiratory discomfort. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses) and handling within a chemical fume hood to minimize exposure.[1]

Conclusion

This compound (CAS No. 118292-06-1) is a well-characterized synthetic compound with significant utility as an intermediate in medicinal and materials chemistry. While direct biological signaling pathways have not been elucidated for this molecule, its structural features make it an important building block for the synthesis of pharmacologically active agents, including retinoids and novel heterocyclic compounds with potential anti-bacterial, anti-diabetic, and anti-asthmatic properties. The protocols and data presented in this guide offer a valuable resource for researchers engaged in drug discovery and development utilizing this versatile chemical scaffold.

References

Spectroscopic and Synthetic Profile of 6-Ethynyl-4,4-dimethylthiochroman: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the spectroscopic and synthetic data available for 6-Ethynyl-4,4-dimethylthiochroman, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials research.

Physicochemical Properties

This compound is a solid, appearing as a white to off-white or pale yellow crystalline powder at room temperature.[1][2] It possesses a molecular formula of C₁₃H₁₄S and a molecular weight of 202.32 g/mol .[2][3][4]

PropertyValue
CAS Number 118292-06-1
Molecular Formula C₁₃H₁₄S
Molecular Weight 202.32 g/mol [2][3][4]
Physical Form Off-white to light-yellow powder or crystals
Melting Point 69-72 °C[2]
Boiling Point 299 °C[2]
Flash Point 128 °C[2]
Density 1.09 g/cm³[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While comprehensive raw data is not widely available in the public domain, this section compiles the reported data and provides expected values for key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for this compound has been reported in the literature. The following table summarizes the observed chemical shifts (δ) and multiplicities.

Table 1: ¹H NMR Spectroscopic Data for this compound [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.35s6H2 x CH₃ (gem-dimethyl)
1.95m2H-CH₂-
3.05m2H-S-CH₂-
3.15s1H≡C-H
7.13d, J = 8.6 Hz1HAr-H
7.58dd, J = 8.6, 2.0 Hz1HAr-H
7.99d, J = 2.0 Hz1HAr-H
Infrared (IR) Spectroscopy

Table 2: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡C-H (alkynyl C-H stretch)~3300Strong, sharp
C≡C (alkynyl C-C stretch)~2100-2260Medium to weak
C-H (aromatic stretch)~3000-3100Medium
C-H (aliphatic stretch)~2850-3000Medium
C=C (aromatic stretch)~1450-1600Medium
C-S (thioether stretch)~600-800Medium
Mass Spectrometry (MS)

Detailed experimental mass spectra and fragmentation patterns for this compound are not widely published. The expected molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound.

Table 3: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₁₃H₁₄S
Molecular Weight 202.32
[M]⁺ (m/z) 202.32

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of a suitable precursor with an ethynylating agent.[1] While a highly detailed, step-by-step protocol for this specific compound is not available in the provided search results, a representative synthesis can be outlined as follows. This procedure is based on analogous syntheses of similar compounds.

General Synthetic Workflow:

Synthesis_Workflow Starting_Material 6-Bromo-4,4-dimethylthiochroman Reaction_Step Sonogashira Coupling Starting_Material->Reaction_Step Reagents Ethynylating Agent (e.g., Ethynyltrimethylsilane) + Palladium Catalyst + Copper(I) Iodide + Base (e.g., Triethylamine) Reagents->Reaction_Step Intermediate 6-((Trimethylsilyl)ethynyl)-4,4- dimethylthiochroman Reaction_Step->Intermediate Deprotection_Step Deprotection Intermediate->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product Reagent_Deprotection Base (e.g., K₂CO₃) in Methanol Reagent_Deprotection->Deprotection_Step

Caption: General workflow for the synthesis of this compound.

A typical experimental procedure would involve the following steps:

  • Coupling Reaction: 6-Bromo-4,4-dimethylthiochroman is reacted with an excess of an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a co-catalyst like copper(I) iodide. A suitable base, typically an amine like triethylamine, is used as a solvent and to neutralize the hydrogen halide formed during the reaction. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.

  • Purification of Intermediate: The crude silylated intermediate is purified by column chromatography on silica gel.

  • Deprotection: The purified trimethylsilyl-protected intermediate is then treated with a base, such as potassium carbonate, in a solvent like methanol to remove the trimethylsilyl group.

  • Final Purification: After the removal of the protecting group, the reaction mixture is worked up as described above, and the final product, this compound, is purified by column chromatography or recrystallization to yield the pure compound.

Spectroscopic Analysis

The following is a general protocol for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol:

NMR_Workflow Sample_Prep Dissolve sample in CDCl₃ with TMS Data_Acquisition Acquire ¹H NMR spectrum on a 300-500 MHz spectrometer Sample_Prep->Data_Acquisition Processing Process raw data: - Fourier Transform - Phasing - Baseline Correction Data_Acquisition->Processing Analysis Analyze spectrum: - Chemical Shift - Integration - Multiplicity Processing->Analysis Final_Data Tabulated NMR Data Analysis->Final_Data

Caption: Workflow for obtaining and processing ¹H NMR data.

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz.

  • Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

  • Data Analysis: The processed spectrum is analyzed to determine the chemical shifts, integration values, and multiplicities of the various proton signals.

This technical guide provides a summary of the currently available spectroscopic and synthetic information for this compound. While detailed IR and MS data are not publicly accessible, the provided information serves as a foundational resource for researchers working with this compound.

References

6-Ethynyl-4,4-dimethylthiochroman: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 6-ethynyl-4,4-dimethylthiochroman as a pivotal building block in modern organic synthesis. This versatile intermediate, particularly noted for its role in the development of pharmaceutical agents, offers a unique scaffold for the construction of complex molecular architectures. This document provides detailed experimental protocols, quantitative data, and a visual representation of its synthetic utility.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. Its rigid, sulfur-containing heterocyclic structure combined with the reactive ethynyl group makes it a valuable synthon.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 118292-06-1
Molecular Formula C₁₃H₁₄S
Molecular Weight 202.32 g/mol
Appearance White to off-white or light-yellow powder/crystals
Melting Point 69-72 °C
Boiling Point 299 °C
Density 1.09 g/cm³
Flash Point 128 °C
Refractive Index 1.597
Storage 2-8 °C, sealed in dry conditions

Table 2: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
1.35s6H-C(CH₃)₂
1.95m2H-CH₂-CH₂-S-
3.05m2H-CH₂-S-
3.15s1H-C≡CH
7.13d, J = 8.6 Hz1HAromatic CH
7.58dd, J = 8.6, 2.0 Hz1HAromatic CH
7.99d, J = 2.0 Hz1HAromatic CH
(Solvent: CDCl₃, Frequency: 250 MHz)

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4,4-dimethylthiochroman. A common route involves the Friedel-Crafts acylation to introduce an acetyl group at the 6-position, followed by conversion of the acetyl group to the ethynyl functionality.

Experimental Protocol: Synthesis from 4,4-dimethyl-6-acetylthiochroman

This procedure is adapted from synthetic routes described for analogous compounds.

Step 1: Formation of the Enolate and Reaction with Diethyl Chlorophosphate

  • To a solution of diisopropylamine (e.g., 24.41 mmol) in dry tetrahydrofuran (THF, 40 mL) under an argon atmosphere, cooled to -78 °C, add n-butyllithium (1.6 M in hexane, e.g., 24.32 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour to form lithium diisopropylamide (LDA).

  • Add a solution of 4,4-dimethyl-6-acetylthiochroman (e.g., 24.38 mmol) in dry THF (4 mL) dropwise to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • To this solution, add diethyl chlorophosphate (e.g., 24.36 mmol).

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring for approximately 3 hours.

Step 2: Elimination to form the Alkyne This step typically involves a strong base to induce elimination to form the alkyne. The specific conditions can vary, but a common method involves treating the intermediate from Step 1 with a strong base like LDA at low temperatures.

Step 3: Work-up and Purification

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent such as pentane or ethyl acetate.

  • Wash the combined organic layers with dilute acid (e.g., 3N HCl), water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Applications in Organic Synthesis: The Sonogashira Coupling

A primary application of this compound is its use in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between the terminal alkyne of the thiochroman and an aryl or vinyl halide. This methodology is a cornerstone in the synthesis of the retinoid drug, Tazarotene.

Experimental Protocol: Sonogashira Coupling for the Synthesis of Tazarotene

The following protocol is based on the synthesis of Tazarotene, where this compound is coupled with ethyl 6-chloronicotinate.

Reagents and Equipment:

  • This compound (or its S-oxide)

  • Ethyl 6-chloronicotinate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add triethylamine (a suitable excess, e.g., 3-5 equivalents) to the solution.

  • Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02-0.05 equivalents), and the co-catalyst, copper(I) iodide (e.g., 0.01-0.03 equivalents), to the reaction mixture.

  • Add ethyl 6-chloronicotinate (1-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for a period of 3-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired coupled product, Tazarotene.

Synthetic Pathway Visualization

The following diagram illustrates a key synthetic transformation involving a this compound derivative in the synthesis of Tazarotene.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product Thiochroman This compound Tazarotene Tazarotene Thiochroman->Tazarotene Sonogashira Coupling Nicotinate Ethyl 6-chloronicotinate Nicotinate->Tazarotene Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Tazarotene Base Triethylamine (Base) Base->Tazarotene

Caption: Sonogashira coupling of this compound.

Conclusion

This compound has established itself as a valuable and versatile building block in organic synthesis. Its utility is particularly highlighted in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of complex therapeutic agents like Tazarotene. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important synthetic intermediate.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with 6-Ethynyl-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 6-Ethynyl-4,4-dimethylthiochroman. This protocol is designed to be a starting point for researchers and may require optimization depending on the specific azide coupling partner and desired scale.

Introduction

The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3][4] this compound is a synthetic heterocyclic compound with potential applications as a scaffold in medicinal chemistry and as an intermediate in the synthesis of pharmaceutical agents.[5][6] Its unique structural features, including a sterically hindered alkyne, may present challenges in CuAAC reactions, necessitating careful optimization of reaction conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₁₄S[6][7]
Molecular Weight 202.32 g/mol [6][7]
Appearance White to off-white or colorless to pale yellow solid[5][6]
Melting Point 69-72 °C[6]
Boiling Point 299 °C[6]
Flash Point 128 °C[6][]
Density 1.09 g/cm³[6]
Refractive Index 1.597[6]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition

This protocol describes a general procedure for the CuAAC reaction between this compound and a generic organic azide.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, etc.)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water), sodium ascorbate (e.g., 1 M in deionized water, freshly prepared), and THPTA (e.g., 200 mM in deionized water).[9]

  • Reaction Setup:

    • In a clean, dry reaction flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • In a separate vial, premix the CuSO₄·5H₂O stock solution (0.01-0.1 eq) with the THPTA stock solution (0.05-0.5 eq).[10][11] Allow the mixture to stand for a few minutes to form the copper-ligand complex.

    • To the degassed reaction mixture, add the freshly prepared sodium ascorbate solution (0.1-1.0 eq) followed by the copper-ligand complex solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Table 2: Example Reagent Quantities for a 1 mmol Scale Reaction

ReagentMolar Equiv.Amount
This compound1.0202.3 mg (1.0 mmol)
Organic Azide1.11.1 mmol
CuSO₄·5H₂O0.0512.5 mg (0.05 mmol)
Sodium Ascorbate0.239.6 mg (0.2 mmol)
THPTA0.143.4 mg (0.1 mmol)
Solvent (t-BuOH/H₂O 1:1)-10 mL

Application Notes

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. A mixture of t-butanol and water is a common choice that can solubilize both organic and inorganic reagents. For less polar substrates, solvents like DMF or DMSO can be used.

  • Ligand Selection: The use of a copper-chelating ligand like THPTA is highly recommended. Ligands can accelerate the reaction, stabilize the Cu(I) oxidation state, and prevent catalyst disproportionation.[10][11] For sterically hindered substrates, exploring different ligands may be beneficial.

  • Catalyst Loading: The catalyst loading can be optimized. While higher loadings may increase the reaction rate, they can also lead to purification challenges. Typically, 1-10 mol% of the copper salt is sufficient.

  • Reducing Agent: Sodium ascorbate is the most common reducing agent to generate the active Cu(I) species from a Cu(II) precursor in situ.[2][4] It should be freshly prepared as it can degrade over time.

  • Inert Atmosphere: While CuAAC reactions can often be performed in the presence of air, for sensitive substrates or to maximize yield and minimize side reactions, performing the reaction under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of the Cu(I) catalyst.

  • Steric Hindrance: The 4,4-dimethyl groups on the thiochroman ring may introduce steric hindrance around the alkyne. This could potentially slow down the reaction rate. To overcome this, increasing the reaction temperature, using a more active catalyst system (e.g., with a specific ligand), or extending the reaction time may be necessary. Some studies have shown that even sterically hindered alkynes can react efficiently under optimized conditions.[12][13]

  • Purification: The triazole products are often crystalline and can be purified by recrystallization. However, column chromatography is a general and reliable method for obtaining pure products.

Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition with this compound.

CuAAC_Workflow A Reagent Preparation (Alkynes, Azide, Catalyst, Ligand, Reductant) B Reaction Setup (Dissolve Alkyne & Azide, Degas) A->B C Catalyst Preparation (Premix CuSO4 & Ligand) A->C D Reaction Initiation (Add Reductant & Catalyst) B->D C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: General workflow for the CuAAC reaction.

Signaling Pathway/Logical Relationship

The following diagram illustrates the key components and their roles in the copper-catalyzed azide-alkyne cycloaddition reaction.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne This compound CuI Cu(I) (Active Catalyst) Alkyne->CuI Azide Organic Azide Azide->CuI CuSO4 Cu(II)SO4 (Precatalyst) CuSO4->CuI Ascorbate Sodium Ascorbate (Reductant) Ascorbate->CuSO4 Reduction Product 1,4-Disubstituted Triazole CuI->Product Catalyzes Cycloaddition Ligand Ligand (e.g., THPTA) (Stabilizer/Accelerator) Ligand->CuI Coordination

References

Application Notes and Protocols for the Development of Bioactive Molecules from the 6-Ethynyl-4,4-dimethylthiochroman Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential for developing bioactive molecules based on the 6-ethynyl-4,4-dimethylthiochroman scaffold. This document includes a summary of reported biological activities for structurally related thiochroman derivatives, detailed experimental protocols for assessing bioactivity, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The this compound scaffold is a key synthetic intermediate in the preparation of various bioactive compounds.[1] Its rigid, sulfur-containing heterocyclic structure provides a unique three-dimensional framework for the development of novel therapeutic agents.[2] Notably, it is a crucial building block for Tazarotene, a third-generation retinoid approved for the treatment of psoriasis and acne, which underscores the scaffold's potential in medicinal chemistry.[3][4] Tazarotene's active metabolite, tazarotenic acid, selectively binds to retinoic acid receptors (RARs), particularly RARβ and RARγ, modulating gene expression to control cell proliferation and differentiation.[3][5]

Beyond its role in retinoid-like activity, the broader class of thiochroman derivatives has demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][6] This highlights the versatility of the thiochroman core and the potential for discovering novel bioactive molecules through modification of the this compound scaffold.

Data Presentation: Bioactivity of Thiochroman Derivatives

The following tables summarize the reported in vitro activities of various thiochroman derivatives, providing a reference for the potential biological effects of novel compounds synthesized from the this compound scaffold.

Table 1: Anticancer Activity of Thiochroman Derivatives [2]

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
47 MCF-70.42Cisplatin-
SK-mel-20.58
DU1450.43
40 CCRF-CEM45.79Doxorubicin55.91
44 A-549< 10Adriamycin (ADR)-

Table 2: Antimicrobial Activity of Thiochroman Derivatives [2]

Compound IDOrganismMIC (µg/mL)Activity MetricValue (µg/mL)
8 Bacillus subtilis32--
S. epidermidis32
S. aureus32
E. faecalis32
22 C. albicans0.5--
11 Xanthomonas oryzae pv. oryzae (Xoo)-EC5024
Xanthomonas axonopodis pv. citri (Xac)-EC5030

Table 3: Anti-leishmanial Activity of Thiochroman Derivatives [2]

Compound IDOrganismEC50 (µM)Selectivity Index (SI)
32 Leishmania panamensis3.24173.24

Signaling Pathway

Derivatives of the this compound scaffold, such as Tazarotene, are known to modulate the Retinoic Acid (RA) signaling pathway. The following diagram illustrates the canonical pathway.

Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation RA Retinoic Acid (or Tazarotenic Acid) Retinaldehyde->RA Oxidation CRABP CRABP RA->CRABP RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding & Activation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulates Cell_Response Cellular Response (Differentiation, Proliferation, Apoptosis) Gene_Transcription->Cell_Response Leads to

Caption: Retinoic Acid Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the bioactivity of novel molecules derived from the this compound scaffold.

Protocol 1: Retinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted for determining the binding affinity of test compounds to Retinoic Acid Receptors (RARs).

Receptor Binding Assay Workflow Prep Prepare Reagents: - Recombinant RAR-LBD - [3H]-All-trans-Retinoic Acid (Radioligand) - Test Compounds (Various Concentrations) - Assay Buffer Incubation Incubate Components: RAR-LBD + Radioligand + Test Compound (or buffer for total binding, or excess cold ligand for non-specific binding) Prep->Incubation Separation Separate Bound from Free Ligand (e.g., filtration through glass fiber filters) Incubation->Separation Measurement Quantify Bound Radioactivity (Liquid Scintillation Counting) Separation->Measurement Analysis Data Analysis: - Calculate specific binding - Generate competition curves - Determine IC50 and Ki values Measurement->Analysis MTT Cytotoxicity Assay Workflow Cell_Seeding Seed cells in a 96-well plate and allow to adhere overnight. Compound_Treatment Treat cells with various concentrations of the test compound for 24-72 hours. Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent to each well and incubate for 2-4 hours. Compound_Treatment->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability (% of control) and determine the IC50 value. Absorbance_Measurement->Data_Analysis

References

Application Notes and Protocols for the Synthesis of 6-Ethynyl-4,4-dimethylthiochroman Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of 6-ethynyl-4,4-dimethylthiochroman and its derivatives. The core of this methodology is the versatile Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. These compounds are of significant interest in medicinal chemistry, serving as key intermediates in the synthesis of bioactive molecules such as Tazarotene, a retinoid pro-drug for dermatological applications.[1][2][3][][5] This guide offers two primary synthetic strategies, detailed protocols, data tables for experimental parameters, and visualizations of the chemical workflows and mechanisms.

Introduction

The 4,4-dimethylthiochroman scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and metabolic stability. The introduction of an ethynyl group at the 6-position provides a reactive handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery. The Sonogashira coupling reaction is the method of choice for this purpose, offering mild reaction conditions and tolerance of a wide range of functional groups.[6][7][8] This document outlines the synthesis of the key precursor, 6-bromo-4,4-dimethylthiochroman, and its subsequent conversion to a variety of ethynyl-containing derivatives.

Synthetic Strategy Overview

The primary strategy for synthesizing a library of this compound derivatives involves a two-step approach. The first step is the synthesis of the key intermediate, 6-bromo-4,4-dimethylthiochroman. While this intermediate is commercially available, a synthetic route is also described. The second and core step is the palladium- and copper-catalyzed Sonogashira coupling of this bromo-derivative with a variety of terminal alkynes. An alternative approach involves the initial synthesis of the parent compound, this compound, which can then be coupled with various aryl or vinyl halides.

G cluster_0 Synthesis of Precursor cluster_1 Derivatization via Sonogashira Coupling Thiophenol Thiophenol PhenylSulfide PhenylSulfide Thiophenol->PhenylSulfide 1. 3,3-dimethylallyl bromide 2. Strong base Thiochroman Thiochroman PhenylSulfide->Thiochroman Acid-catalyzed cyclization BromoThiochroman 6-Bromo-4,4-dimethylthiochroman Thiochroman->BromoThiochroman Bromination (e.g., NBS) BromoThiochroman_ref 6-Bromo-4,4-dimethylthiochroman Derivatives 6-Alkynyl-4,4-dimethylthiochroman Derivatives BromoThiochroman_ref->Derivatives Pd/Cu catalyst, Base TerminalAlkynes Terminal Alkynes (R-C≡CH) TerminalAlkynes->Derivatives

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4,4-dimethylthiochroman (Precursor)

This protocol describes the synthesis of the key intermediate, 6-bromo-4,4-dimethylthiochroman, for researchers who wish to synthesize it in-house.

Materials:

  • 4,4-dimethylthiochroman

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4,4-dimethylthiochroman (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-4,4-dimethylthiochroman as a solid.

Protocol 2: General Sonogashira Coupling for the Synthesis of Derivatives

This protocol outlines the general procedure for the coupling of 6-bromo-4,4-dimethylthiochroman with various terminal alkynes.

Materials:

  • 6-Bromo-4,4-dimethylthiochroman (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

  • Tetrahydrofuran (THF), anhydrous (optional co-solvent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-bromo-4,4-dimethylthiochroman (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Add anhydrous triethylamine (or a mixture of triethylamine and THF).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C as needed. Monitor the reaction progress by TLC. Reaction times can vary from 3 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-4,4-dimethylthiochroman derivative.

Protocol 3: Synthesis of this compound

This protocol details the synthesis of the parent compound, which can also be used as a starting material for further derivatization.

Step 3a: Sonogashira Coupling with Trimethylsilylacetylene

  • Follow the general Sonogashira coupling procedure (Protocol 2), using trimethylsilylacetylene (1.2 eq) as the terminal alkyne.

  • After purification, this step yields 6-((trimethylsilyl)ethynyl)-4,4-dimethylthiochroman.

Step 3b: Deprotection of the Trimethylsilyl (TMS) Group

  • Dissolve the TMS-protected compound from Step 3a in methanol or a mixture of THF and methanol.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield this compound.

Data Presentation

ParameterValueReference
Molecular Formula C₁₃H₁₄S[9][10]
Molecular Weight 202.32 g/mol [9][10]
Appearance Off-white to light-yellow powder or crystals[11][12]
Melting Point 69-72 °C[10]
¹H NMR (250 MHz, CDCl₃) δ 1.35 (s, 6H), 1.95 (m, 2H), 3.05 (m, 2H), 3.15 (s, 1H), 7.13 (d, J = 8.6 Hz, 1H), 7.58 (dd, J = 8.6, 2.0 Hz, 1H), 7.99 (d, J = 2.0 Hz, 1H)[13]
Table 1: Physicochemical and Spectroscopic Data for this compound.
Reactant 1Reactant 2Catalyst SystemBase/SolventTemp.Expected Yield
6-Bromo-4,4-dimethylthiochromanPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT - 50°CGood to Excellent
6-Bromo-4,4-dimethylthiochroman1-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NRTGood
6-Bromo-4,4-dimethylthiochroman3-EthynylpyridinePd(PPh₃)₂Cl₂ / CuIDIPA / THF60°CGood to Excellent
6-Bromo-4,4-dimethylthiochromanTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NRTExcellent
This compoundEthyl 6-chloronicotinatePd(PPh₃)₄ / CuIEt₃N / DMF80°CGood
This compoundIodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃N50°CGood to Excellent
Table 2: Representative Sonogashira Coupling Reactions and Conditions.

Reaction Mechanism

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide, followed by transmetalation with a copper acetylide species and reductive elimination to form the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.

Figure 2: Catalytic cycle of the Sonogashira cross-coupling reaction.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Anhydrous solvents and inert atmosphere techniques are required for optimal results.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Purification of 6-Ethynyl-4,4-dimethylthiochroman Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethynyl-4,4-dimethylthiochroman is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the third-generation topical retinoid, Tazarotene. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for minimizing impurities in the final drug product. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using column chromatography.

Data Presentation

The purification strategy is designed to separate the target compound from common impurities, such as the homocoupling byproduct formed during synthesis. The following table summarizes the expected chromatographic behavior of this compound and a key impurity on a silica gel stationary phase with a hexane/ethyl acetate mobile phase.

CompoundStructureMolecular WeightExpected PolarityExpected Rf Value (Hexane:Ethyl Acetate 9:1)
This compound (Target Compound)202.32 g/mol Moderate~ 0.4 - 0.5
1,4-bis(4,4-dimethylthiochroman-6-yl)buta-1,3-diyne (Impurity)402.61 g/mol Low> 0.6

Note: Rf values are estimates and may vary based on specific experimental conditions such as the activity of the silica gel, temperature, and saturation of the chromatography chamber.

Experimental Protocols

This section details the methodology for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Column Preparation (Slurry Method)
  • Select an appropriate column size: For purification of 1-2 grams of crude material, a column with a diameter of 4-5 cm is recommended.

  • Prepare the slurry: In a beaker, mix silica gel with the initial mobile phase (e.g., 100% hexane or a low polarity mixture like 98:2 hexane:ethyl acetate) to form a homogenous slurry.

  • Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

  • Equilibrate the column: Once the silica gel has settled, add a layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the mobile phase (hexane:ethyl acetate 9:1) until the packing is stable and equilibrated.

Sample Loading
  • Dissolve the crude product: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • Adsorb onto silica gel: To the dissolved crude product, add a small amount of silica gel (approximately 1-2 times the weight of the crude material).

  • Remove the solvent: Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the column: Carefully add the silica gel with the adsorbed crude product to the top of the prepared column.

Elution and Fraction Collection
  • Begin elution: Carefully add the mobile phase (hexane:ethyl acetate 9:1) to the top of the column.

  • Apply pressure (for flash chromatography): Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches/minute).

  • Collect fractions: Collect the eluent in appropriately sized fractions (e.g., 20-30 mL).

  • Monitor the separation: Monitor the progress of the separation by spotting the collected fractions on a TLC plate. Visualize the spots under a UV lamp.

  • Combine fractions: Combine the fractions that contain the pure desired product.

  • Solvent removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Column Preparation cluster_sample Sample Loading cluster_elution Elution & Collection cluster_analysis Product Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate_column Equilibrate Column pack_column->equilibrate_column dissolve_crude Dissolve Crude Product adsorb_silica Adsorb on Silica dissolve_crude->adsorb_silica load_column Load onto Column adsorb_silica->load_column elute Elute with Mobile Phase load_column->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Workflow for the purification of this compound.

Signaling Pathway Context

As this compound is a precursor to the retinoid drug Tazarotene, understanding the biological context of the final product is crucial for drug development professionals. The following diagram illustrates the mechanism of action of Tazarotene's active metabolite, tazarotenic acid.

tazarotene_pathway cluster_cell Target Cell Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis RAR_RXR RAR/RXR Heterodimer Tazarotenic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Biological_Response Biological Response (e.g., anti-inflammatory, anti-proliferative) Gene_Expression->Biological_Response

Caption: Mechanism of action of Tazarotene's active metabolite.

Application Notes and Protocols: 6-Ethynyl-4,4-dimethylthiochroman in the Synthesis of Organic Semiconductors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the proposed use of 6-Ethynyl-4,4-dimethylthiochroman as a novel building block in the synthesis of organic semiconductors. While direct polymerization of this specific monomer has not been extensively reported, its structural features—a rigid thiochroman core and a reactive ethynyl group—make it a promising candidate for creating new conjugated polymers for electronic applications. This document outlines a hypothetical synthetic route to a copolymer using Sonogashira cross-coupling polymerization, a widely employed method for synthesizing such materials. Detailed experimental procedures for the synthesis and characterization of the proposed polymer are provided, along with expected material properties based on analogous thiophene-containing polymers.

Introduction

Organic semiconductors are at the forefront of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure and solid-state organization of the organic semiconductor material. Thiophene-based conjugated polymers are a well-established class of organic semiconductors due to their excellent charge transport properties and environmental stability.[1]

This compound is a heterocyclic compound featuring a rigid thiochroman scaffold and a terminal alkyne.[2] Its rigid structure is advantageous for promoting intermolecular π-π stacking, which is crucial for efficient charge transport.[2] The ethynyl group provides a reactive site for polymerization, particularly through robust and versatile cross-coupling reactions like the Sonogashira coupling.[3] This allows for the incorporation of the thiochroman unit into a larger conjugated polymer backbone.

This document proposes the synthesis of a novel copolymer, poly[(6-(4,4-dimethylthiochroman))-alt-(2,5-thienylene)], through the Sonogashira polymerization of this compound with 2,5-dibromothiophene.

Proposed Synthetic Pathway

The proposed synthesis of the target copolymer via Sonogashira polymerization is depicted below. This reaction involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne (this compound) with an aryl dihalide (2,5-dibromothiophene).

Sonogashira_Polymerization cluster_reactants Reactants cluster_products Product cluster_catalysts Catalysts & Reagents MonomerA This compound Polymer poly[(6-(4,4-dimethylthiochroman))-alt-(2,5-thienylene)] MonomerA->Polymer + MonomerB 2,5-Dibromothiophene MonomerB->Polymer Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Polymer Polymerization Base Triethylamine (TEA) Base->Polymer Solvent Toluene/THF Solvent->Polymer experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Synth Synthesis of This compound Polymer_Synth Sonogashira Polymerization Monomer_Synth->Polymer_Synth Purification Polymer Purification (Precipitation & Soxhlet) Polymer_Synth->Purification GPC GPC (Mn, Mw, PDI) Purification->GPC Spectroscopy UV-Vis & PL Spectroscopy (Optical Properties) Purification->Spectroscopy CV Cyclic Voltammetry (Electrochemical Properties) Purification->CV

References

Troubleshooting & Optimization

Technical Support Center: 6-Ethynyl-4,4-dimethylthiochroman Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ethynyl-4,4-dimethylthiochroman. The information provided is intended to help identify and mitigate common side products encountered during its use in chemical synthesis.

Troubleshooting Guide: Common Side Products

This guide addresses specific issues that may arise during reactions involving this compound, with a focus on the widely used Sonogashira coupling reaction.

Issue Potential Cause Recommended Action
Observation of a higher molecular weight impurity by LC-MS, particularly at approximately 402.6 g/mol . This is likely the homocoupling dimer of this compound, 1,4-bis(4,4-dimethylthiochroman-6-yl)buta-1,3-diyne. This is a common side product in Sonogashira reactions, often catalyzed by the copper(I) co-catalyst.[1][2][3]- Optimize Catalyst Loading: Reduce the amount of copper(I) catalyst. In some cases, a copper-free Sonogashira protocol may be effective. - Control Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling. - Slow Addition of Alkyne: Add the this compound solution slowly to the reaction mixture to maintain a low concentration, which can disfavor the dimerization reaction. - Purification: The dimer can typically be separated from the desired product by column chromatography.
Complex reaction mixture with multiple unidentified spots on TLC. This could be due to a combination of the homocoupling dimer, degradation of the starting material, or side reactions with the solvent or base.- Confirm Starting Material Purity: Ensure the this compound is of high purity before use. - Solvent and Base Selection: Use anhydrous, degassed solvents and a suitable, non-nucleophilic base. - Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal degradation.
Low yield of the desired cross-coupled product. This can be a consequence of competitive side reactions, such as homocoupling, or suboptimal reaction conditions.- Review and Optimize Reaction Parameters: Systematically vary the palladium catalyst, ligands, solvent, base, and temperature to find the optimal conditions for your specific substrates. - Reagent Stoichiometry: Ensure the stoichiometry of the coupling partners is appropriate. A slight excess of one reagent may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed in Sonogashira coupling reactions with this compound?

A1: The most frequently reported side product is the homocoupling dimer, 1,4-bis(4,4-dimethylthiochroman-6-yl)buta-1,3-diyne.[1][2][3] This impurity arises from the oxidative coupling of two molecules of this compound.

Q2: How can I detect the formation of the homocoupling dimer?

A2: The dimer can be detected using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). In mass spectrometry, you would look for a mass corresponding to the dimer's molecular weight (approximately 402.6 g/mol ). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation of the isolated impurity.[1][2]

Q3: Are there any other known impurities associated with the synthesis of Tazarotene from this compound?

A3: Yes, in the overall synthesis of Tazarotene, other impurities have been identified. One such impurity is ethyl 6-((4,4-dimethyl-4H-thiochromen-6-yl)ethynyl)nicotinate. However, this particular impurity is reported to be a by-product of a specific reduction step involving a sulfoxide intermediate, rather than a direct side product of the Sonogashira coupling of this compound.[1][2]

Q4: What general strategies can be employed to minimize the formation of the homocoupling dimer in Sonogashira reactions?

A4: To suppress the formation of the homocoupling dimer, consider the following strategies:

  • Copper-Free Conditions: The copper co-catalyst is often implicated in promoting homocoupling. Employing a copper-free Sonogashira protocol can significantly reduce the formation of this side product.

  • Use of Specific Ligands: The choice of ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Inert Atmosphere: Rigorously excluding oxygen from the reaction mixture is crucial, as the homocoupling is an oxidative process.

  • Control of Reaction Parameters: Careful optimization of temperature, solvent, and base can also help to favor the cross-coupling pathway.

Experimental Protocols

Protocol 1: General Procedure for a Sonogashira Coupling Reaction with this compound

Disclaimer: This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dried reaction flask, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a copper(I) salt (e.g., CuI, 0.04-0.10 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add a degassed solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Addition of Alkyne: Dissolve this compound (1.1-1.5 eq.) in a small amount of the degassed solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography to Remove the Homocoupling Dimer

  • Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar homocoupling dimer will typically elute before the more polar desired cross-coupled product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Sonogashira_Side_Reaction cluster_main Sonogashira Cross-Coupling cluster_side Homocoupling Side Reaction Aryl_Halide Aryl Halide (R-X) Desired_Product Cross-Coupled Product Aryl_Halide->Desired_Product Pd/Cu catalyst Alkyne This compound Alkyne->Desired_Product Alkyne_1 This compound Dimer Homocoupling Dimer Alkyne_1->Dimer Cu catalyst (Oxidative Coupling) Alkyne_2 This compound Alkyne_2->Dimer

Caption: Sonogashira reaction pathway and competing homocoupling.

Troubleshooting_Workflow Start Reaction Complete Check_Purity Analyze crude product (TLC, LC-MS) Start->Check_Purity Impurity_Detected High MW impurity (~402.6 g/mol)? Check_Purity->Impurity_Detected Homocoupling Homocoupling dimer is likely present Impurity_Detected->Homocoupling Yes Other_Impurity Other Impurities Impurity_Detected->Other_Impurity No Optimize Optimize Reaction: - Reduce [Cu] - Inert atmosphere - Slow alkyne addition Homocoupling->Optimize Purify Purify by Column Chromatography Optimize->Purify Pure_Product Pure Product Purify->Pure_Product Re-evaluate Re-evaluate: - Starting material purity - Solvent/base choice - Temperature Other_Impurity->Re-evaluate Re-evaluate->Purify

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Sonogashira Coupling of 6-Ethynyl-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 6-Ethynyl-4,4-dimethylthiochroman in Sonogashira coupling reactions. The unique structural features of this substrate, namely the thioether moiety, present specific challenges that are addressed herein.

Troubleshooting Guide

Question: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the common causes and solutions?

Answer:

Failure of the Sonogashira coupling with this specific substrate often stems from catalyst inhibition or suboptimal reaction conditions. The primary suspect is the thioether sulfur atom in the thiochroman ring, which can act as a poison to the palladium catalyst.[1][2] Here are the most common issues and recommended troubleshooting steps:

  • Catalyst Poisoning by Sulfur: The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to catalyst deactivation.[2]

    • Solution 1: Increase Catalyst Loading: A simple first step is to increase the loading of the palladium catalyst and the copper(I) co-catalyst. This can compensate for the portion of the catalyst that becomes deactivated.

    • Solution 2: Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands can sometimes shield the palladium center and be less susceptible to displacement by the thioether. Consider switching from standard PPh₃ to ligands like XPhos, SPhos, or using N-heterocyclic carbene (NHC) palladium complexes, which are known for their high stability and activity.[3][4]

  • Formation of Palladium Black: The appearance of a black precipitate (palladium black) indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle.[5]

    • Solution 1: Solvent Choice: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[5] Consider switching to DMF, toluene, or using the amine base (e.g., triethylamine) as the solvent.[5][6]

    • Solution 2: Ensure Anhydrous Conditions: While Sonogashira reactions can tolerate some water, scrupulously anhydrous conditions can help maintain the stability of the catalytic species, particularly the copper cycle.[4]

  • Low Reactivity of the Coupling Partner: The reactivity of the aryl or vinyl halide partner is critical. The general reactivity trend is I > OTf > Br >> Cl.[3][7]

    • Solution: Adjust Conditions for Less Reactive Halides: If you are using an aryl bromide or chloride, higher temperatures (e.g., 80-100 °C) and more active catalyst systems (e.g., Pd(dppf)Cl₂) are often required to facilitate the rate-limiting oxidative addition step.[8]

A logical workflow for troubleshooting this reaction is presented below.

TroubleshootingWorkflow Start Reaction Failure with This compound Symptom1 Symptom: Low or No Conversion, Starting Material Recovered Start->Symptom1 Symptom2 Symptom: Significant Alkyne Homocoupling Observed Start->Symptom2 Symptom3 Symptom: Reaction Turns Black (Palladium Black) Start->Symptom3 Cause1 Potential Cause: Catalyst Poisoning by Thioether Symptom1->Cause1 Cause2 Potential Cause: Low Reactivity of Aryl Halide Symptom1->Cause2 Cause3 Potential Cause: Glaser Coupling Dominates Symptom2->Cause3 Cause4 Potential Cause: Catalyst Decomposition Symptom3->Cause4 Solution1 Solution: - Increase Pd/Cu catalyst loading - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) Cause1->Solution1 Solution2 Solution: - Increase reaction temperature - Switch to a more active catalyst (e.g., Pd(dppf)Cl₂ for Ar-Br) Cause2->Solution2 Solution3 Solution: - Switch to copper-free conditions - Reduce CuI loading (e.g., <1 mol%) - Add alkyne slowly via syringe pump Cause3->Solution3 Solution4 Solution: - Change solvent (e.g., from THF to Toluene/DMF) - Ensure rigorous degassing - Use fresh, high-quality reagents Cause4->Solution4

Caption: Troubleshooting workflow for Sonogashira coupling.

Question: I am observing a significant amount of a side product that appears to be the dimer of this compound. How can I minimize this homocoupling?

Answer:

The formation of a symmetrical alkyne dimer (a butadiyne derivative) is a classic side reaction in Sonogashira couplings, often referred to as Glaser coupling.[9] This is typically promoted by oxygen and the copper(I) co-catalyst.

  • Strategy 1: Switch to Copper-Free Conditions: The most effective way to eliminate Glaser homocoupling is to perform the reaction without the copper co-catalyst.[9] This often requires more forcing conditions (higher temperature) or more active palladium catalysts but directly addresses the root cause of the side reaction.

  • Strategy 2: Reduce Copper(I) Iodide Loading: If a copper co-catalyst is necessary for reactivity, minimize its loading. Using substoichiometric amounts (e.g., 1-2 mol%) is often sufficient. Excess copper significantly promotes homocoupling.[8]

  • Strategy 3: Rigorous Degassing: Ensure your reaction mixture, solvents, and amine base are thoroughly deoxygenated. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate. Standard techniques include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[5]

  • Strategy 4: Slow Addition of Alkyne: Adding the this compound solution slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Sonogashira coupling, and how might the thiochroman substrate interfere?

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. This is followed by transmetalation, where the alkyne group is transferred from copper to palladium. The final step is reductive elimination, which forms the product and regenerates the Pd(0) catalyst.[7][10]

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is key for transferring the alkyne to the palladium center.[10]

The thioether in this compound can interfere by coordinating to the Pd(0) catalyst, which is a soft Lewis acid. This coordination can inhibit the crucial oxidative addition step, effectively sequestering the active catalyst.

CatalyticCycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_poison Catalyst Poisoning Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Deactivated_Pd S-Pd(0)L₂ (Inactive) Pd0->Deactivated_Pd Deactivation Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Product Ar-C≡C-R Pd_alkyne->Product Reductive Elimination Pd_alkyne->CuI Regenerates CuI Alkyne H-C≡C-R Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex To Pd Cycle Thioether Thiochroman Sulfur Atom Thioether->Deactivated_Pd Coordination

Caption: Sonogashira catalytic cycles and thioether poisoning.

Q2: Which reaction conditions are recommended as a starting point for this specific substrate?

A good starting point balances reactivity with the need to mitigate potential side reactions. Below are comparative tables of common conditions. For this compound, starting with System 2 or System 3 is advisable due to the potential for catalyst poisoning.

Table 1: Comparison of Common Catalyst Systems

System Palladium Source Ligand Copper Source Typical Loading (Pd/Cu) Notes
1 Pd(PPh₃)₄ PPh₃ (in situ) CuI 2-5 mol% / 2-5 mol% Standard, but may be inefficient for this substrate.
2 PdCl₂(PPh₃)₂ PPh₃ (in situ) CuI 2-5 mol% / 2-10 mol% A very common and reliable starting point.[7]
3 Pd₂(dba)₃ XPhos or SPhos CuI 1-2 mol% / 2-4 mol% Bulky ligands; good for challenging substrates and may resist sulfur poisoning.[4]

| 4 | Pd(OAc)₂ | (None or added) | (None) | 2-5 mol% | Copper-free conditions to avoid homocoupling; often requires higher temperatures.[11] |

Table 2: Recommended Solvents and Bases

Solvent Base Temperature Advantages Disadvantages
THF / Triethylamine Triethylamine (TEA) RT to 60 °C Good solubility for many organics. Can promote Pd black formation.[5]
Toluene / Diisopropylamine Diisopropylamine (DIPA) RT to 80 °C Higher boiling point, less prone to Pd black. DIPA is a stronger base.
DMF Triethylamine (TEA) RT to 100 °C Excellent solvent for polar substrates, good for sluggish reactions.[8] Can be difficult to remove during workup.

| Triethylamine (neat) | Triethylamine (TEA) | Reflux | Acts as both solvent and base, simplifying setup. | Substrates must be soluble in TEA.[5] |

Q3: Is a copper-free Sonogashira coupling a viable option for this compound?

Yes, a copper-free protocol is a highly viable and often preferred strategy, especially if alkyne homocoupling is a significant issue. The absence of copper eliminates the primary pathway for this side reaction.[11] However, be aware that copper-free systems may require adjustments to achieve good reactivity:

  • Higher Temperatures: The reaction may need to be heated to facilitate the coupling.

  • Different Base: A stronger base, such as Cs₂CO₃ or K₂CO₃, may be required to facilitate the deprotonation of the alkyne in the absence of copper.

  • Active Catalyst System: The use of highly active palladium catalysts with bulky, electron-rich ligands is often necessary to drive the reaction forward.[12]

Experimental Protocols

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from standard literature procedures.[7]

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.03 eq).

    • Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or N₂) three times.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., THF or Toluene, ~0.2 M concentration relative to aryl halide) and degassed amine base (e.g., Triethylamine, 3.0 eq) via syringe.

    • Stir the mixture for 5-10 minutes. The solution should be a homogeneous, yellowish suspension.

    • In a separate vial, dissolve this compound (1.2 eq) in a small amount of the reaction solvent.

    • Add the alkyne solution to the reaction flask dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

    • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), a palladium source (e.g., Pd(OAc)₂, 0.05 eq), and a suitable ligand (e.g., SPhos, 0.1 eq).

    • Evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

    • Add this compound (1.5 eq).

    • Add a suitable base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction and Workup:

    • Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

    • Follow the workup and purification procedure described in Protocol 1 (omitting the NH₄Cl wash).

References

Technical Support Center: Purification of 6-Ethynyl-4,4-dimethylthiochroman Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-Ethynyl-4,4-dimethylthiochroman derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Specific impurities may arise from the Sonogashira coupling reaction often used to introduce the ethynyl group.[] Potential impurities could be homocoupled acetylenic compounds, residual palladium catalyst, and oxidized forms of the thiochroman ring (sulfoxides or sulfones). It is also important to consider residual solvents from the reaction and extraction steps.

Q2: Is this compound stable under typical purification conditions?

A2: this compound is a relatively stable compound at room temperature.[2][3] However, the ethynyl group can be sensitive to acidic conditions and certain transition metals, which may be present as residual catalysts from the synthesis. The thioether in the thiochroman ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. It is recommended to handle the compound in a well-ventilated area and store it under an inert atmosphere if possible.[2]

Q3: What are the recommended storage conditions for purified this compound derivatives?

A3: For optimal stability, purified this compound derivatives should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the sulfur atom.[2] Sealing in a dry environment at 2-8°C is also a recommended storage condition.[2]

Q4: What analytical techniques are suitable for assessing the purity of this compound derivatives?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly with a UV-Vis detector, is a powerful tool for quantifying purity and detecting impurities.[4] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative analysis of reaction progress and fraction screening during column chromatography.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity determination. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify impurities.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Symptom Possible Cause Suggested Solution
The compound seems to have decomposed on the column.The compound may be unstable on silica gel.[5]Test the stability of your compound on a small amount of silica gel before performing column chromatography.[5] If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[5] Alternatively, purification by recrystallization or preparative TLC might be a better option.[4]
The compound is not eluting from the column.The chosen solvent system may be too nonpolar.Gradually increase the polarity of the eluting solvent.[5] If the compound is very polar, a reverse-phase silica column might be necessary.[5]
Fractions are very dilute, and the compound is not easily detected.The compound may have eluted, but in a large volume of solvent.Concentrate the fractions you expect to contain your compound and re-analyze by TLC or another appropriate method.[5]
Issue 2: Co-elution of Impurities
Symptom Possible Cause Suggested Solution
Multiple spots are observed on TLC, but they have very similar Rf values.The polarity of the impurities is very close to that of the desired product.Optimize the solvent system for column chromatography by testing various solvent mixtures to maximize the separation on TLC. A different stationary phase, such as alumina or a bonded-phase silica, could also be explored.
A single spot is observed on TLC, but HPLC or NMR analysis shows the presence of impurities.The impurities have the same Rf as the product in the chosen TLC solvent system.Use a different TLC solvent system for analysis. HPLC is generally more effective for separating closely related compounds.

Quantitative Data Summary

Table 1: Illustrative Purity Data Before and After Purification

Sample Purification Method Purity (by HPLC) Yield
Crude Product-75%-
After Column ChromatographySilica Gel, Hexane/Ethyl Acetate Gradient95%80%
After RecrystallizationEthanol/Water>99%65%

Table 2: Common Impurities and Their Typical Rf Values

Compound Structure Typical Rf (Hexane/Ethyl Acetate 9:1)
This compoundThiochroman with ethynyl group0.45
Starting Material (e.g., 6-bromo-4,4-dimethylthiochroman)Thiochroman with bromo group0.55
Homocoupled ByproductDimer of the ethynyl compound0.30
Sulfoxide DerivativeOxidized thiochroman0.15

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • Column Packing: Pack a glass column with silica gel (60-200 µm) as a slurry in the initial, nonpolar eluent (e.g., hexane).[4]

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the nonpolar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the this compound derivative is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for nonpolar compounds include ethanol, methanol, or mixtures with water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product TLC_Analysis TLC Analysis for Impurity Profile Crude->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization Crystalline Solid with Minor Impurities Purity_Check Purity Assessment (HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product >99% Pure Product Purity_Check->Pure_Product

Caption: A typical workflow for the purification of this compound derivatives.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Degradation Degradation on Column? Low_Yield->Degradation Poor_Separation Poor Separation? Impure_Product->Poor_Separation Change_Stationary_Phase Use Alumina or Deactivated Silica Degradation->Change_Stationary_Phase Yes Consider_Recrystallization Consider Recrystallization Degradation->Consider_Recrystallization No Poor_Separation->Change_Stationary_Phase No, try different stationary phase Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Yes

Caption: A logic diagram for troubleshooting common purification challenges.

References

how to remove impurities from 6-Ethynyl-4,4-dimethylthiochroman synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities during the synthesis of 6-Ethynyl-4,4-dimethylthiochroman.

Troubleshooting Guide: Impurity Removal

The synthesis of this compound, often involving a Sonogashira coupling reaction, can result in various impurities. This guide outlines common impurities and recommended purification methods.

ImpurityPotential SourceRecommended Removal Method(s)Analytical Method for Detection
Residual Palladium Catalyst Sonogashira coupling reaction.[1][2][3]1. Filtration through Celite.[1][2] 2. Column Chromatography.[1][4] 3. Treatment with activated carbon.[5] 4. Use of thiol-based scavengers.[2]ICP-MS, AAS
Unreacted Starting Materials Incomplete reaction.Column Chromatography.[4][6][7][8]TLC, HPLC, GC-MS, NMR
Alkyne Homocoupling Byproducts (Diynes) Side reaction in Sonogashira coupling, especially in the presence of oxygen.[9][10]Column Chromatography.[7][8]TLC, HPLC, GC-MS, NMR
Solvent Residues (e.g., DMF, THF, Ethyl Acetate, Hexane) Work-up and purification steps.High vacuum drying, Recrystallization.[11][12]NMR, GC-MS
Other Organic Byproducts Various side reactions.Column Chromatography, Recrystallization.[4][11][12]TLC, HPLC, GC-MS, NMR

Frequently Asked Questions (FAQs)

Q1: I see a persistent grey/black solid in my crude product after synthesis. What is it and how can I remove it?

A1: This is likely residual palladium catalyst from the Sonogashira coupling reaction.[1][13] The most straightforward method for its removal is to dissolve the crude product in a suitable organic solvent and filter it through a pad of Celite.[1][2] For more complete removal, column chromatography is recommended.[1][4]

Q2: My TLC analysis shows multiple spots close to my product spot. How can I improve the separation?

A2: This indicates the presence of impurities with similar polarity to your desired product, which could be unreacted starting materials or side products like alkyne homocoupling diynes. To improve separation during column chromatography, you can try the following:

  • Optimize the solvent system: A less polar eluent system will generally increase the separation of compounds on a silica gel column.[7] Experiment with different ratios of hexane and ethyl acetate, or try a different solvent system altogether.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Employ gradient elution: Start with a non-polar solvent and gradually increase the polarity.[14] This can help to elute your product cleanly while leaving more polar impurities on the column.

Q3: After column chromatography, my product is an oil, but the literature reports it as a solid. What should I do?

A3: The product may contain residual solvents or be a highly purified amorphous solid. Try the following:

  • High vacuum drying: Place the sample under a high vacuum for an extended period to remove any remaining solvents.

  • Recrystallization: This technique can help to both purify the compound further and induce crystallization.[11][12] Finding a suitable solvent or solvent system is key. A good recrystallization solvent will dissolve the compound when hot but not when cold.[15][16]

Q4: Can I use a method other than column chromatography for purification?

A4: While column chromatography is a very effective and widely used method for purifying organic compounds,[7][8][17] recrystallization can be a viable alternative, especially if the impurities have significantly different solubilities than the product.[11][12] However, for complex mixtures with impurities of similar polarity, column chromatography is generally superior.

Experimental Protocols

Protocol 1: Removal of Palladium Catalyst by Filtration through Celite
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a filtration setup with a sintered glass funnel or a Büchner funnel with filter paper.

  • Place a 1-2 cm thick pad of Celite over the filter.

  • Wet the Celite pad with the same solvent used to dissolve the crude product.

  • Slowly pour the solution of the crude product through the Celite pad.

  • Wash the Celite pad with additional fresh solvent to ensure all the product is collected.

  • Combine the filtrates and remove the solvent under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column:

    • Select a glass column of an appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.[18]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).

    • Pour the slurry into the column, allowing the silica to settle into a packed bed. Ensure the packing is uniform to avoid poor separation.[18]

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Add the eluent to the column and begin collecting fractions. A common eluent system for this compound is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[4]

    • Maintain a constant flow rate.

    • Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Choose a Solvent:

    • Test the solubility of the impure compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[11][15]

  • Dissolve the Compound:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.[16]

  • Cool to Crystallize:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[16]

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

PurificationWorkflow crude Crude 6-Ethynyl-4,4- dimethylthiochroman dissolve Dissolve in Organic Solvent crude->dissolve celite Filter through Celite Pad dissolve->celite filtrate Filtrate celite->filtrate concentrate1 Concentrate filtrate->concentrate1 column_chrom Column Chromatography (Hexane/EtOAc) concentrate1->column_chrom fractions Collect & Analyze Fractions (TLC) column_chrom->fractions combine Combine Pure Fractions fractions->combine concentrate2 Concentrate combine->concentrate2 pure_product Pure Product concentrate2->pure_product recrystallize Recrystallization (Optional) pure_product->recrystallize final_product Crystalline Product recrystallize->final_product

Caption: Purification workflow for this compound.

TroubleshootingTree start Impure Product q1 Visible Solid Impurities? start->q1 a1_yes Filter through Celite q1->a1_yes Yes q2 Multiple Spots on TLC? q1->q2 No a1_yes->q2 a2_yes Optimize Column Chromatography (Solvent, Gradient) q2->a2_yes Yes q3 Product is an Oil? q2->q3 No a2_yes->q3 a3_yes High Vacuum Drying or Recrystallization q3->a3_yes Yes end Pure Product q3->end No a3_yes->end

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

Characterization of Tazarotene Impurities from 6-Ethynyl-4,4-dimethylthiochroman: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities originating from the intermediate 6-Ethynyl-4,4-dimethylthiochroman during the synthesis of the third-generation retinoid, Tazarotene. Tazarotene is a cornerstone in the topical treatment of psoriasis, acne vulgaris, and photoaging. The control of impurities is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final drug product. This document outlines detailed experimental protocols, presents comparative data, and visualizes key processes to aid in the selection and implementation of appropriate analytical strategies.

Introduction to Tazarotene Synthesis and Key Impurities

Tazarotene, chemically known as ethyl 6-[(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate, is synthesized through a multi-step process. A crucial step involves the Sonogashira coupling of this compound with an ethyl nicotinate derivative.[1][2] This reaction, while efficient, is known to generate process-related impurities. Two significant impurities that have been identified and characterized are:

  • Impurity A (Dimer): 1,4-bis(4,4-dimethylthiochroman-6-yl)buta-1,3-diyne. This impurity is formed due to a homocoupling side reaction of the this compound intermediate.[1][2]

  • Impurity B: ethyl 6-((4,4-dimethyl-4H-thiochromen-6-yl)ethynyl)nicotinate. This impurity arises from a side reaction during the reduction of an intermediate sulfoxide.[1][2]

The presence and levels of these and other related substances must be carefully monitored and controlled. This guide focuses on the analytical techniques employed for their identification and quantification.

Comparative Analysis of Analytical Methods

The characterization and quantification of Tazarotene and its impurities are primarily achieved through chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for separation and quantification, often coupled with Mass Spectrometry (MS) for identification. Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the definitive structural elucidation of isolated impurities.

Table 1: Comparison of HPLC and UPLC Methods for Tazarotene Impurity Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger particle sizes (3-5 µm).Separation based on the same principle as HPLC but utilizes smaller particle sizes (<2 µm), enabling higher resolution and faster analysis times.
Typical Column Waters Symmetry C18 (150 x 3.9 mm, 5 µm)[1]Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase Gradient or isocratic elution with mixtures of aqueous buffers (e.g., 10 mM KH2PO4, pH 3.0) and organic solvents (e.g., methanol, acetonitrile, tetrahydrofuran).[1]Gradient elution with mixtures of aqueous buffers (e.g., ammonium acetate with formic acid) and organic solvents (e.g., acetonitrile).
Flow Rate Typically 1.0 mL/min.[1]Typically 0.3 - 0.5 mL/min.[3]
Run Time Longer, often around 55 minutes for a gradient method.[1]Significantly shorter, can be as low as 5 minutes.[3]
Resolution Good, but may be limited for closely eluting impurities.Higher resolution, providing better separation of closely related compounds.
Sensitivity Generally lower than UPLC.Higher sensitivity due to sharper peaks.
Solvent Consumption Higher due to longer run times and higher flow rates.Lower, leading to cost savings and reduced environmental impact.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Tazarotene and Impurities

This method is suitable for the separation and quantification of Tazarotene and its related substances.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.[1]

  • Column: Waters Symmetry C18 (150 x 3.9 mm, 5 µm).[1]

  • Mobile Phase A: Buffer:Organic Modifier (40:60 v/v). The buffer is 10 mM potassium dihydrogen phosphate adjusted to pH 3.0 with orthophosphoric acid. The organic modifier is a mixture of methanol and tetrahydrofuran (95:5 v/v).[1]

  • Mobile Phase B: Organic Modifier (Methanol:Tetrahydrofuran, 95:5 v/v).[1]

  • Gradient Program: A gradient program should be developed to ensure adequate separation of all impurities. A typical program might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a period of 55 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: PDA detector at 325 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile:Water, 80:20 v/v) to a final concentration of approximately 100 µg/mL for Tazarotene. Spiked samples for validation should be prepared to contain impurities at the desired concentration (e.g., 1 µg/mL).[1]

Ultra-Performance Liquid Chromatography (UPLC) for Tazarotene Dimer Impurity

This method is optimized for the rapid and sensitive detection of the dimer impurity.

  • Instrumentation: A UPLC system with a UV detector.[3]

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: A suitable gradient of an aqueous phase (e.g., water with a modifier like formic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 50°C.[3]

  • Detection: UV detector at 215 nm.[3]

  • Injection Volume: 2 µL.[3]

  • Run Time: Approximately 5 minutes.[3]

  • Sample Preparation: Prepare samples in a suitable diluent.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the definitive identification of impurities by providing molecular weight and fragmentation information.

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Scan Mode: Full scan for initial identification of molecular ions, followed by product ion scans (fragmentation) to elucidate the structure.

  • Sample Preparation: Samples are prepared as for HPLC/UPLC analysis, ensuring the solvent is compatible with the MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the structural elucidation of unknown impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The impurity of interest must first be isolated and purified, typically by preparative HPLC. The purified sample is then dissolved in a suitable deuterated solvent (e.g., CDCl3).

  • Experiments: A suite of 1D and 2D NMR experiments are performed, including:

    • 1H NMR: Provides information on the number and chemical environment of protons.

    • 13C NMR: Provides information on the carbon skeleton of the molecule.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.

Data Presentation and Comparison

The following tables summarize typical quantitative data obtained from validated analytical methods for Tazarotene and its impurities.

Table 2: HPLC Method Validation Data for Tazarotene and Impurities
AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
Tazarotene0.02 - 1500.00750.0298.4 - 100.9
Impurity A (Dimer)0.01 - 1.50.0030.0195.0 - 105.0
Impurity B0.01 - 1.50.0030.0195.0 - 105.0
Other Impurities0.01 - 1.5~0.003~0.0195.0 - 105.0

Data compiled from representative studies.[1][5]

Table 3: UPLC Method Validation Data for Tazarotene and Tazarotenic Acid
AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Tazarotene0.4 - 18,7500.100.40
Tazarotenic Acid13.3 - 12,5003.3313.32

This table shows the performance of a UPLC-MS method for Tazarotene and its active metabolite, demonstrating the sensitivity of the technique.[6]

Visualizations

Tazarotene Signaling Pathway

Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, which then modulates gene expression by binding to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ.

Tazarotene_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte Tazarotene_ext Tazarotene (Topical Application) Tazarotene_int Tazarotene Tazarotene_ext->Tazarotene_int Enters Cell Tazarotenic_Acid Tazarotenic Acid Tazarotene_int->Tazarotenic_Acid Esterase Hydrolysis Complex Tazarotenic Acid- RAR/RXR Complex Tazarotenic_Acid->Complex RAR RAR-β / RAR-γ RAR->Complex RXR RXR RXR->Complex RARE Retinoic Acid Response Element (RARE) on DNA Complex->RARE Binds to Gene_Modulation Modulation of Gene Expression RARE->Gene_Modulation Regulates

Caption: Tazarotene's mechanism of action in a keratinocyte.

Experimental Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a drug substance like Tazarotene.

Impurity_Characterization_Workflow Start Tazarotene API Sample (with impurities) HPLC_UPLC Analytical HPLC/UPLC (Screening & Quantification) Start->HPLC_UPLC LC_MS LC-MS/MS (Identification) HPLC_UPLC->LC_MS Impurity > Threshold Report Characterization Report HPLC_UPLC->Report Prep_HPLC Preparative HPLC (Isolation) LC_MS->Prep_HPLC Unknown Structure LC_MS->Report NMR NMR Spectroscopy (Structural Elucidation) Prep_HPLC->NMR NMR->Report

Caption: Workflow for Tazarotene impurity analysis.

Comparison of Analytical Techniques

This diagram highlights the relationship and typical application of different analytical techniques in impurity profiling.

Analytical_Technique_Comparison HPLC HPLC MS Mass Spectrometry (MS) HPLC->MS Coupled for LC-MS note_hplc Routine QC, Slower HPLC->note_hplc UPLC UPLC UPLC->MS Coupled for UPLC-MS note_uplc High Throughput, Higher Resolution UPLC->note_uplc note_ms Molecular Weight, Fragmentation MS->note_ms NMR NMR Spectroscopy note_nmr Definitive Structure NMR->note_nmr

Caption: Comparison of analytical techniques for impurity profiling.

Conclusion

The effective characterization of impurities arising from this compound in Tazarotene synthesis is paramount for ensuring drug quality and safety. This guide has provided a comparative overview of the primary analytical techniques employed for this purpose. While HPLC offers a robust and widely available method for routine quality control, UPLC presents significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and the analysis of complex impurity profiles. LC-MS/MS is indispensable for the rapid identification of impurities, and NMR spectroscopy remains the definitive tool for the structural elucidation of novel or unknown related substances. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the stage of drug development, the nature of the impurities, and the available instrumentation. By implementing the detailed protocols and leveraging the comparative data presented herein, researchers and drug development professionals can establish a robust and reliable framework for the comprehensive characterization of Tazarotene impurities.

References

Performance Evaluation of 6-Ethynyl-4,4-dimethylthiochroman-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of materials derived from the 6-Ethynyl-4,4-dimethylthiochroman scaffold. The primary focus is on the well-established retinoid, Tazarotene, with comparative data against other therapeutic alternatives. Additionally, this guide explores the emerging potential of other thiochroman derivatives in different therapeutic areas.

Performance Comparison of Thiochroman-Based Materials

The versatility of the this compound core structure has led to the development of materials with distinct biological activities. This section compares the performance of the flagship compound, Tazarotene, against other retinoids and highlights the antimicrobial potential of novel thiochroman derivatives.

Tazarotene: A Receptor-Selective Retinoid

Tazarotene, a third-generation topical retinoid, is the most prominent material synthesized from this compound. It is primarily used in the treatment of plaque psoriasis and acne vulgaris.[1]

Clinical trials have consistently demonstrated the efficacy of Tazarotene in reducing the signs and symptoms of plaque psoriasis.[2][3] The following table summarizes key performance data from a pivotal clinical study.

Treatment GroupMean Reduction in Plaque Elevation and ScalingTreatment Success (IGA Score of 0 or 1)Common Adverse Events
Tazarotene Cream (0.1%) Significant reduction after 12 weeks[4]Significantly more effective than vehicle[4]Skin irritation, pruritus, burning, erythema[1][2]
Tazarotene Cream (0.05%) Significant reduction, less effective than 0.1%[4]Significantly more effective than vehicle[4]Milder skin irritation compared to 0.1%[4]
Vehicle Minimal reduction[4]Lower efficacy[4]Minimal

Data compiled from multiple sources.[1][2][4]

Tazarotene has also proven to be a potent agent in the management of acne vulgaris, demonstrating superiority over older generation retinoids in some aspects.

Treatment GroupReduction in Non-inflammatory Lesions (Open Comedones)Reduction in Inflammatory Lesions (Papules and Pustules)Onset of Action
Tazarotene Gel (0.1%) More effective than tretinoin 0.025% gel[5][6]Similar efficacy to tretinoin 0.025% gel[5]Visible results within 1-2 weeks[7]
Tretinoin Gel (0.025%) Less effective than tazarotene 0.1% gel[5][6]Similar efficacy to tazarotene 0.1% gel[5]Visible results in 2-3 weeks[7]
Adapalene Gel (0.1%) Comparable efficacy when tazarotene is used half as frequently[6][8]Comparable efficacy when tazarotene is used half as frequently[6][8]N/A

Data compiled from multiple sources.[5][6][7][8]

Emerging Thiochroman Derivatives: Antimicrobial Activity

Recent research has explored the synthesis of novel thiochroman derivatives with potential applications beyond dermatology, specifically in antimicrobial therapies. These compounds have shown promising in-vitro activity against various bacterial and fungal strains.

CompoundTarget OrganismEC50 (µg/mL)
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a) Xanthomonas oryzae pv. oryzae (Xoo)17[9]
Xanthomonas axonopodis pv. citri (Xac)28[9]
2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime (7j) Botrytis cinereaInhibition rate of 79% at 50 µg/mL[9]
Thiochromanone derivative (4e) Xanthomonas oryzae pv. oryzae (Xoo)15[10]
Xanthomonas oryzae pv. oryzicolaby (Xoc)19[10]
Xanthomonas axonopodis pv. citri (Xac)23[10]
6-chloro-N-(5-(methylthio)-1, 3, 4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a) Xanthomonas oryzae pv. Oryzae (Xoo)24[11]
Xanthomonas axonopodis pv. Citri (Xac)30[11]

EC50: Half-maximal effective concentration.

Mechanism of Action & Signaling Pathways

Tazarotene Signaling Pathway

Tazarotene is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, in the skin.[12] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), with a preference for RAR-β and RAR-γ.[9][13] This ligand-receptor complex then translocates to the nucleus and binds to Retinoic Acid Response Elements (RAREs) on the DNA. This interaction modulates the transcription of specific genes, leading to the normalization of keratinocyte differentiation and proliferation, and a reduction in inflammatory markers.[11][13] A key aspect of its mechanism is the antagonism of Activator Protein-1 (AP-1), a transcription factor involved in cell proliferation and inflammation.[9][11]

Tazarotene_Signaling_Pathway cluster_nucleus Cellular Compartments Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis RAR RAR-β / RAR-γ (Nuclear Receptors) Tazarotenic_Acid->RAR Binding Tazarotenic_Acid->AP1_Inhibition Antagonism Nucleus Nucleus RARE RARE (on DNA) RAR->RARE Complex Formation & Binding Gene_Modulation Modulation of Gene Transcription RARE->Gene_Modulation Downstream_Effects Therapeutic Effects: - Normalized Keratinocyte  Differentiation & Proliferation - Reduced Inflammation Gene_Modulation->Downstream_Effects AP1 AP-1 (c-Jun/c-Fos)

Tazarotene's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of material performance. This section outlines typical experimental protocols for assessing the efficacy of thiochroman-based materials.

Protocol 1: Clinical Trial for Tazarotene in Plaque Psoriasis

Objective: To evaluate the efficacy and safety of Tazarotene cream in subjects with stable plaque psoriasis.

Study Design: A multicenter, double-blind, randomized, vehicle-controlled, parallel-group study.[4]

Patient Population:

  • Inclusion Criteria: Male or non-pregnant female subjects, aged 18 years or older, with a clinical diagnosis of stable plaque psoriasis affecting a certain percentage of body surface area. Subjects must have at least one target lesion of a specified severity.[14]

  • Exclusion Criteria: Concomitant use of other psoriasis treatments, known hypersensitivity to retinoids, pregnancy or breastfeeding.

Treatment Regimen:

  • Subjects are randomized to receive either Tazarotene cream (e.g., 0.1% or 0.05%) or a vehicle cream.

  • The assigned cream is self-applied by the subjects to all psoriatic lesions once daily in the evening for 12 weeks.[4]

Efficacy and Safety Assessments:

  • Baseline Visit: A qualified investigator assesses the severity of psoriasis using the Investigator's Global Assessment (IGA) and the Psoriasis Area and Severity Index (PASI). The target lesion is identified and its characteristics (plaque elevation, scaling, erythema) are scored.

  • Follow-up Visits (e.g., Weeks 2, 4, 8, 12): The investigator re-evaluates the IGA and PASI scores. Changes from baseline are calculated.

  • Primary Efficacy Endpoint: The proportion of subjects achieving "treatment success," defined as a specific improvement in the IGA score (e.g., a score of 0 or 1, indicating clear or almost clear) at the end of the 12-week treatment period.[14]

  • Secondary Efficacy Endpoints: Mean change from baseline in PASI scores and individual lesion characteristic scores.

  • Safety Assessment: Adverse events are recorded at each visit. Local tolerability is assessed by grading erythema, peeling, dryness, and burning/stinging at the application site.

Protocol 2: In-Vitro Retinoic Acid Receptor (RAR) Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., tazarotenic acid) to specific retinoic acid receptor subtypes.

Methodology:

  • Receptor Preparation: Human recombinant RAR subtypes (e.g., RAR-α, RAR-β, RAR-γ) are expressed in a suitable cell line (e.g., Sf9 insect cells or COS-7 cells) and cell extracts containing the receptors are prepared.[1][3]

  • Radioligand Binding: A constant concentration of a radiolabeled retinoid (e.g., [³H]9-cis-Retinoic acid) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated for a specific period (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.[3]

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a suitable method, such as size-exclusion chromatography or filter binding assays.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the test compound for the receptor.

Protocol 3: Gene Expression Analysis in Response to Retinoid Treatment

Objective: To identify and quantify changes in gene expression in skin cells following treatment with a retinoid compound.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., human keratinocytes or melanoma cells) is cultured under standard conditions. The cells are then treated with the test compound (e.g., Tazarotene) at various concentrations and for different time points. A vehicle-treated group serves as a control.[15]

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable method (e.g., TRIzol reagent). The quality and quantity of the RNA are assessed.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR) or Microarray Analysis:

    • qRT-PCR: The expression levels of specific target genes (e.g., TIG1, TIG2, involucrin) are quantified using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is normalized to a housekeeping gene.[15]

    • Microarray: For a global analysis of gene expression, the cDNA is labeled and hybridized to a DNA microarray chip containing probes for thousands of genes. The fluorescence intensity of each spot on the array is measured to determine the expression level of the corresponding gene.[15][16]

  • Data Analysis: The changes in gene expression between the treated and control groups are analyzed to identify upregulated and downregulated genes. Pathway analysis can be performed to understand the biological processes affected by the treatment.

Protocol 4: In-Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) of novel thiochroman derivatives against specific bacterial or fungal strains.

Methodology:

  • Microorganism Culture: The target bacterial or fungal strains are cultured in appropriate liquid or solid media to obtain a standardized inoculum.

  • Broth Microdilution Method:

    • A serial dilution of the test compound is prepared in a 96-well microtiter plate.

    • A standardized suspension of the microorganism is added to each well.

    • Positive (microorganism with no compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under optimal conditions (temperature, time) for the growth of the microorganism.

  • Determination of MIC/EC50:

    • MIC: The lowest concentration of the compound that completely inhibits the visible growth of the microorganism is determined visually or by measuring the optical density.

    • EC50: For fungi, the inhibition of mycelial growth can be measured, and the concentration of the compound that causes 50% inhibition is calculated.

  • Data Analysis: The MIC or EC50 values are reported to quantify the antimicrobial activity of the test compounds. Commercial antimicrobial agents are often used as positive controls for comparison.[9][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethynyl-4,4-dimethylthiochroman
Reactant of Route 2
Reactant of Route 2
6-Ethynyl-4,4-dimethylthiochroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.